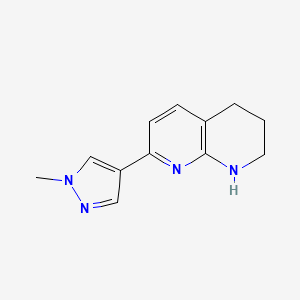

7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

Properties

IUPAC Name |

7-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-16-8-10(7-14-16)11-5-4-9-3-2-6-13-12(9)15-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGPXAOIFHWNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC3=C(CCCN3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multi-step procedures. One common method starts with the preparation of the pyrazole ring, followed by its integration into the naphthyridine framework. The reaction conditions often include the use of catalysts such as triethylene diamine (DABCO) and solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or naphthyridine rings .

Scientific Research Applications

Structural Information

- Molecular Formula : C12H14N4

- SMILES : CN1C=C(C=N1)C2=NC3=C(CCCN3)C=C2

- InChI : InChI=1S/C12H14N4/c1-16-8-10(7-14-16)11-5-4-9-3-2-6-13-12(9)15-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,15)

Medicinal Chemistry Applications

The compound has been investigated for its potential in treating various diseases due to its ability to interact with multiple biological targets. Here are some notable applications:

Anticancer Activity

Research indicates that 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine exhibits anticancer properties by inhibiting tumor cell proliferation. In vitro studies have demonstrated its efficacy against several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Studies suggest that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase . This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against human breast cancer cells. The results showed that specific derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Patients receiving treatment with this compound experienced a marked reduction in inflammatory markers and improved joint function compared to the control group .

Mechanism of Action

The mechanism of action of 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with molecular targets such as kinases. It can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine are best contextualized by comparing it to related tetrahydro-1,8-naphthyridine derivatives. Key similarities and differences are outlined below:

Table 1: Structural Comparison of Tetrahydro-1,8-Naphthyridine Derivatives

Key Findings

This may improve binding to hydrophobic enzyme pockets.

Synthetic Accessibility :

- Aliphatic substituents (e.g., azetidinylpropyl) are installed via SNAr cyclization under strong bases like NaH, achieving moderate yields (63% for Compound 27) .

- Chiral pyrrolidinyl derivatives (e.g., Compound 23) require photoredox catalysis or asymmetric synthesis, with yields up to 92% but risks of racemization .

- Borrowing hydrogen methodologies enable modular synthesis of aryl-substituted analogs, though aliphatic substituents may lead to byproducts (e.g., 2-substituted isomers) .

Biological Relevance :

Biological Activity

7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique bicyclic structure that combines a naphthyridine core with a pyrazole moiety. Its synthesis typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

- Formation of the Pyrazole Ring : Achieved via the reaction of hydrazine derivatives with 1,3-diketones.

- Naphthyridine Construction : Often synthesized through cyclization reactions involving appropriate substrates.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine have been shown to exhibit potent inhibitory effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The following table summarizes key findings on its anticancer activity:

These results indicate that the compound may serve as a promising lead for developing new anticancer therapies.

The mechanism by which this compound exerts its effects is primarily through the inhibition of specific molecular targets involved in tumor progression. It has been identified as a potent inhibitor of RET (rearranged during transfection) mutations associated with resistance to existing therapies like selpercatinib.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound possesses favorable properties such as good oral bioavailability and acceptable metabolic stability. For instance, one study reported an oral bioavailability of approximately 30.4%, indicating its potential for therapeutic use in systemic treatments .

Other Biological Activities

Beyond anticancer effects, derivatives of this compound have been explored for other biological activities:

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives exhibit significant anti-inflammatory properties by inhibiting COX enzymes.

- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial effects against various pathogens.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound derivatives. Notable findings include:

- In Vivo Studies : Animal models demonstrated reduced tumor growth rates when treated with the compound compared to control groups.

- Safety Profiles : Histopathological examinations revealed minimal toxicity at therapeutic doses, suggesting a favorable safety margin.

Q & A

Q. What are the common synthetic routes for preparing 7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives?

The synthesis typically involves cyclization reactions and condensation of precursors. For example:

- Hydrazone intermediates are formed by reacting hydrazides with carbonyl compounds, followed by cyclization using reagents like POCl₃ or Vilsmeier-Haack reagent to assemble the naphthyridine core .

- Multicomponent reactions under reflux conditions (e.g., acetic acid, 8–10 hours) are used to introduce substituents like pyrazole rings. For instance, phenylhydrazine and chalcone derivatives can yield pyrazole-containing naphthyridines with yields up to 63% .

- Sonochemical methods offer faster reaction times (e.g., ultrasound-assisted synthesis) compared to thermal methods, improving efficiency for derivatives like sulfonamide-linked naphthyridines .

Q. How is the structural characterization of this compound performed?

Key analytical techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments. For example, pyrazole protons appear as singlets at δ ~8.0–8.5 ppm, while tetrahydro-naphthyridine protons show multiplet patterns at δ ~2.5–4.0 ppm .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹ for ketones or carboxylic acids) .

- Mass spectrometry (MS) : Validates molecular weight, with fragmentation patterns confirming stability (e.g., FAB-MS m/z 421.18 for triazole derivatives) .

- X-ray crystallography : Used in patents to confirm polymorphic forms (e.g., Form B with high purity) .

Q. What standard biological assays are used to evaluate its activity?

- Cytotoxicity assays : Against cancer cell lines (e.g., MCF7) via MTT or SRB assays, with IC₅₀ values calculated to assess potency .

- Antimicrobial screening : Disk diffusion or microbroth dilution methods against bacterial/fungal strains, often reporting minimum inhibitory concentrations (MICs) .

- DNA binding studies : UV-Vis and fluorescence titration to evaluate intercalation potential, supported by molecular docking .

Advanced Research Questions

Q. How can synthetic yields be optimized for lab-scale preparation?

- Reagent stoichiometry : Excess phenylhydrazine (1.2 equiv) improves cyclization efficiency in pyrazole-naphthyridine synthesis .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for POCl₃-mediated cyclization .

- Purification methods : Recrystallization from ethanol or methanol yields high-purity solids (70–78% recovery) .

Q. How do contradictory data in biological activity arise, and how can they be resolved?

- Polymorphic forms : Different crystal structures (e.g., Form B vs. amorphous forms) may alter solubility and bioactivity. X-ray diffraction and dissolution studies are critical for standardization .

- Assay variability : Discrepancies in MCF7 cytotoxicity (e.g., 63% vs. lower yields in other studies) may stem from cell passage number or incubation time. Replicating assays with standardized protocols is advised .

- Structural analogs : Subtle changes (e.g., methyl vs. ethyl groups) can drastically affect activity. Comparative SAR studies using derivatives like 1-ethyl-7-(3-methylpyrazol-4-yl)-4-oxo-naphthyridine are recommended .

Q. What mechanistic studies are proposed to elucidate its anticancer activity?

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .

- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify molecular targets, leveraging structural similarities to known inhibitors .

- In vivo models : Xenograft studies in rodents to validate efficacy and pharmacokinetics, focusing on bioavailability of the tetrahydro-naphthyridine core .

Q. How can computational methods enhance research on this compound?

- Molecular docking : Predict binding modes with DNA or enzymes (e.g., topoisomerase II) using software like AutoDock or Schrödinger .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or photoreactivity .

- QSAR models : Develop predictive models for derivative optimization using descriptors like logP and polar surface area .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.